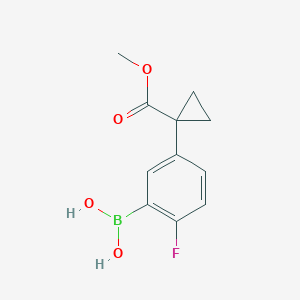
1,4-Phthalazinedione, 6-chloro-2,3-dihydro-
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
- 1,4-Phthalazinedione derivatives have been synthesized for potential biological applications. For instance, an efficient method for synthesizing 1H-pyrazolo[1,2-b]phthalazine-5,10-dione derivatives has been developed. These compounds were tested for antibacterial activity against various pathogenic bacteria and fungi (Shah, Patel, & Patel, 2012).
Chemical Synthesis and Structural Analysis
- Studies have explored the cycloaddition reactions of 1,4-phthalazinedione with other compounds, leading to the formation of novel azabicyclic structures. These structures were confirmed through spectral analyses (Kane, Werblood, & Levine, 1976).
- The behavior of tertiary phosphite esters towards 1,4-phthalazinediones has been investigated, revealing insights into chemical reactions and product formation (Nada, El-din, Gab-allah, & Zayed, 1996).
Development of Novel Compounds
- Research has focused on the synthesis of various derivatives of 1,4-phthalazinedione. For example, 6,7-dichloro-5,8-phthalazinedione and its derivatives have been synthesized, contributing to the development of new chemical entities (Kim et al., 2002).
Forensic Applications
- The commercial form of 5-amino-2,3-dihydro-1,4-phthalazinedione (luminol), commonly used in crime scene investigations to detect blood, has been structurally analyzed to understand its polymorphic forms (Martin, Fleissner, Milius, & Breu, 2016).
Catalysis and Green Chemistry
- The compound has been used in the synthesis of various heterocyclic derivatives, with a focus on green chemistry and environmentally friendly processes. For example, it has been used as a catalyst in the synthesis of pyrazolo[1,2-b]phthalazine derivatives in aqueous media (Khazaei et al., 2015).
Polymer Synthesis
- Research has been conducted on the synthesis of new polyurethanes based on 2,3-dihydro-1,4-phthalazinedione, contributing to the field of polymer science and materials engineering (Mighani, Sajadinia, Nasr‐Isfahani, & Bakherad, 2021).
Eigenschaften
IUPAC Name |
6-chloro-2,3-dihydrophthalazine-1,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O2/c9-4-1-2-5-6(3-4)8(13)11-10-7(5)12/h1-3H,(H,10,12)(H,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZSJCDVRSNMBLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=O)NNC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Phthalazinedione, 6-chloro-2,3-dihydro- | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-(2-Fluorophenyl)-5-methyl-1,3-thiazol-2-yl]propan-2-amine](/img/structure/B2447472.png)


![N-[1-(Adamantan-1-YL)ethyl]-2-(piperidin-1-YL)acetamide hydrochloride](/img/structure/B2447476.png)
![2-Fluoro-N-[(1R)-1-(1-thieno[3,2-d]pyrimidin-4-ylpiperidin-4-yl)ethyl]pyridine-4-carboxamide](/img/structure/B2447478.png)
![benzo[d]thiazol-6-yl(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone](/img/structure/B2447481.png)
![3-[(2-Methylbutan-2-yl)amino]propanenitrile](/img/structure/B2447482.png)
![7-Methyl-3-oxa-7,10-diazaspiro[5.6]dodecane dihydrochloride](/img/structure/B2447483.png)

![N-((2-methylbenzo[d]thiazol-5-yl)carbamothioyl)benzamide](/img/structure/B2447487.png)
![2-[[4-(4-chlorophenyl)-5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B2447488.png)

![[2-(4-Chloro-2-methylphenoxy)pyridin-3-yl]-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone](/img/structure/B2447493.png)
![Ethyl 2-(4-ethoxybenzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2447495.png)